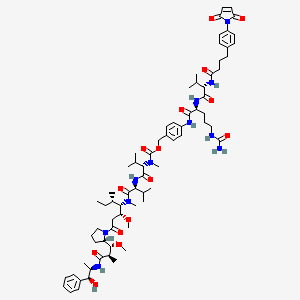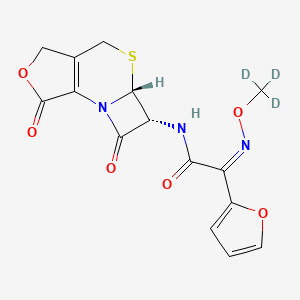
Delmadinone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delmadinone-d3 is a synthetic steroid with progestogenic, anti-androgenic, and weak glucocorticoid activity. It is a derivative of progesterone and is used primarily in veterinary medicine to treat androgen-dependent conditions such as benign prostatic hyperplasia, hypersexuality in male dogs and cats, perianal gland tumors in dogs, and hormone-driven aggression in dogs .
準備方法
Synthetic Routes and Reaction Conditions
Delmadinone-d3 is synthesized from 1,4-androstadienedione (IDD) as the starting material.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Delmadinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and applications .
科学的研究の応用
Delmadinone-d3 has several scientific research applications, including:
作用機序
Delmadinone-d3 exerts its effects by binding to androgen receptors and inhibiting the activity of 5-alpha-reductase, an enzyme that catalyzes the conversion of testosterone to the more potent androgen dihydrotestosterone. This inhibition reduces the production of testosterone and its effects on target tissues. Additionally, this compound has antigonadotropic effects, reducing the secretion of gonadotropins from the pituitary gland .
類似化合物との比較
Similar Compounds
- Chlormadinone acetate
- Cyproterone acetate
- Hydroxyprogesterone caproate
- Medroxyprogesterone acetate
- Megestrol acetate
- Osaterone acetate
Uniqueness
Delmadinone-d3 is unique in its specific combination of progestogenic, anti-androgenic, and weak glucocorticoid activities. Its ability to inhibit 5-alpha-reductase and bind to androgen receptors makes it particularly effective in treating androgen-dependent conditions in veterinary medicine .
特性
分子式 |
C15H13N3O6S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
(2Z)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetamide |
InChI |
InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9-/t10-,14-/m1/s1/i1D3 |
InChIキー |
LRBGPGHWGUNCJM-OOXCNYLNSA-N |
異性体SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |
正規SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


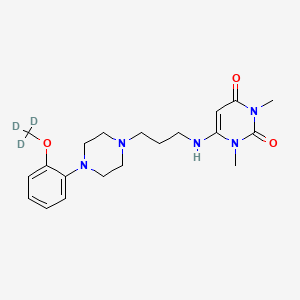


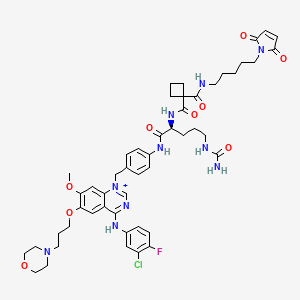
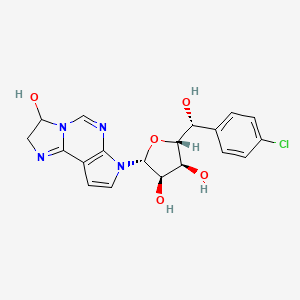


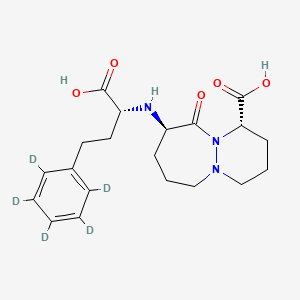
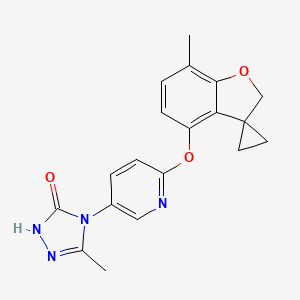
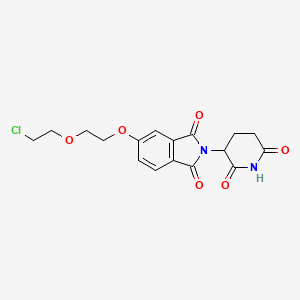
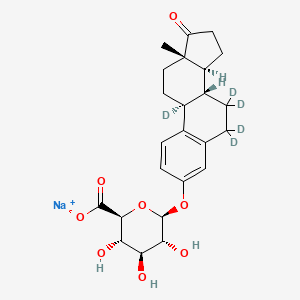

![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)
